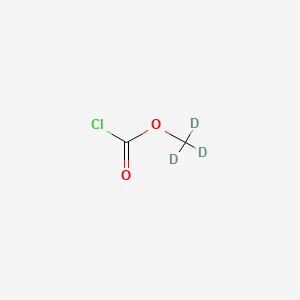

甲基-D3 氯代甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

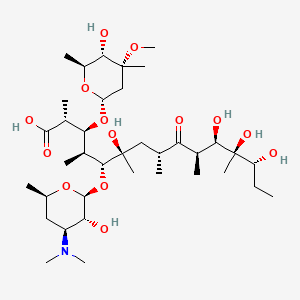

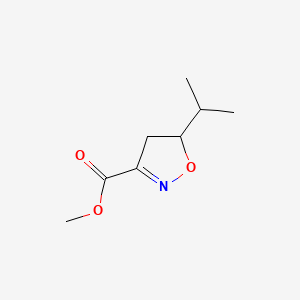

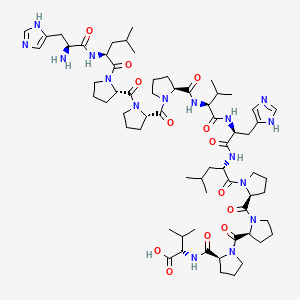

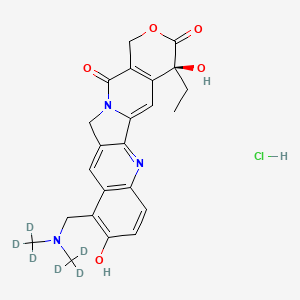

Methyl-D3 Chloroformate is the isotope labelled analog of Chloroformic Acid Methyl Ester . It is a useful synthetic intermediate in the synthesis of a new class of potent Cdk4 inhibitors in the treatment of cancer . It is also used in the synthesis of Phorboxazole B .

Synthesis Analysis

Methyl-D3 Chloroformate is used in organic synthesis for the introduction of the methoxycarbonyl functionality to a suitable nucleophile . It is also used for the derivatization of functional groups such as carboxylic acids, amines, and phenols .Molecular Structure Analysis

The molecular formula of Methyl-D3 Chloroformate is C₂D₃ClO₂ . Its molecular weight is 97.52 . The infrared spectra of methyl chloroformate and methyl chloroformate‐d3 are reported in the liquid and solid phases in the region 4000–50 cm −1 .Chemical Reactions Analysis

Methyl chloroformate hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This decomposition happens violently in the presence of steam, causing foaming. The compound decomposes in heat, which can liberate hydrogen chloride, phosgene, chlorine, or other toxic gases .Physical And Chemical Properties Analysis

Methyl-D3 Chloroformate is a neat product . It is a stable isotope labelled . Chloroformates are clear, colorless liquids with relatively low freezing points and relatively high boiling points . They are reactive compounds possessing both acid chloride and alkyl substituents .科学研究应用

环境监测和大气化学:甲基氯代甲酸酯因其在臭氧消耗和全球羟基自由基丰度中的作用而受到研究。在被认定为消耗臭氧的物质之前,它被广泛用作溶剂,导致其在蒙特利尔议定书下被逐步淘汰。自那以后,其在大气中的浓度一直在稳步下降。Reimann 等人(2005 年)等研究提供了对欧洲甲基氯代甲酸酯排放的见解,这对大气化学和环境政策有影响 (Reimann 等,2005)。

化学结构和光谱:甲基氯代甲酸酯的振动光谱和结构已得到详细研究。例如,Katon 和 Griffin(1973 年)分析了甲基氯代甲酸酯及其氘代类似物在不同相中的红外光谱,有助于更好地了解其分子结构和行为 (Katon & Griffin, 1973)。

分析化学和代谢物分析:甲基氯代甲酸酯用作气相色谱-质谱 (GC-MS) 中的衍生试剂,用于分析具有氨基或羧基的代谢物。Kvitvang 等人(2014 年)描述了一种使用甲基氯代甲酸酯定量分析 60 多种代谢物的方法,表明其在分析化学中的重要性 (Kvitvang 等,2014)。

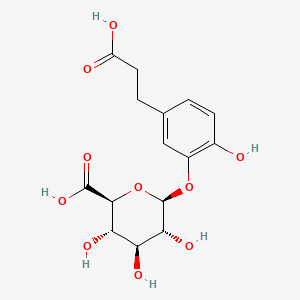

医学和生物学研究:它在医学研究中得到应用,例如 Onisko 等人(1980 年)研究大鼠胆汁中维生素 D3 代谢物。这项研究有助于了解维生素 D3 的代谢和生物学作用 (Onisko 等,1980)。

辐射防护和剂量学:甲基氯代甲酸酯已在辐射防护中得到研究。例如,Mondal 等人(2016 年)开发了一种用于血液照射剂量测定的氯仿:甲基红剂量计,突出了其在医学物理学中的用途 (Mondal 等,2016)。

致癌性和生物学效应:该化合物已被研究其对致癌性的同位素效应,如 Cavalieri 等人(1975 年)对 3-甲基胆蒽选择性氘代的研究。此类研究对于了解肿瘤发生机制至关重要 (Cavalieri 等,1975)。

毒理学和健康影响:甲基氯代甲酸酯的健康影响,如中枢神经系统抑制和潜在的肝肾功能障碍,是毒理学中的研究课题,如 Stewart(1971 年)所讨论的 (Stewart, 1971)。

作用机制

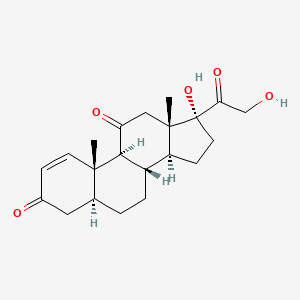

The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D .

安全和危害

未来方向

属性

IUPAC Name |

trideuteriomethyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJHPCRAQCTCFT-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-D3 chloroformate | |

Q & A

Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?

A1: The research paper [] delves into the mechanism of methylation of anisole by methyl-d3 chloroformate, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that methyl-d3 chloroformate acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)